molecular formula C46H76O18 B162004 Marsdekoiside C CAS No. 139502-16-2

Marsdekoiside C

カタログ番号: B162004
CAS番号: 139502-16-2
分子量: 917.1 g/mol
InChIキー: QWXNVJDFMDISDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Marsdekoiside C is a pregnane glycoside ester first isolated from Marsdenia koi Tsiang (萝藦科植物大叶牛奶菜) via methanol extraction and chromatographic techniques . Its structure was elucidated through IR, ¹H-NMR, ¹³C-NMR, and FAB-MS analyses, confirming a pregnane backbone with glycosidic substitutions . Key physicochemical properties include:

  • Molecular formula: Not explicitly stated in evidence, but inferred to align with related compounds (e.g., Marsdekoiside A: C₃₄H₅₄O₁₂) .
  • Physical state: White amorphous powder .
  • Melting point: 156–158°C .
  • Optical rotation: [α]D = +25° (c = 0.20, methanol) .
  • Pharmacological activity: Exhibits anti-fertility effects in female SD rats without estrogenic activity, suggesting a unique mechanism distinct from hormonal pathways .

特性

CAS番号

139502-16-2

分子式

C46H76O18

分子量

917.1 g/mol

IUPAC名

[17-(1-acetyloxyethyl)-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C46H76O18/c1-22-36(49)40(56-11)37(50)41(59-22)64-39-24(3)58-35(20-31(39)55-10)63-38-23(2)57-34(19-30(38)54-9)62-29-13-14-42(7)28(18-29)12-15-45(52)32(42)21-33(61-27(6)48)43(8)44(51,16-17-46(43,45)53)25(4)60-26(5)47/h22-25,28-41,49-53H,12-21H2,1-11H3

InChIキー

QWXNVJDFMDISDX-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O

正規SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O

同義語

12,20-di-O-acetyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-O-beta-D-oleandropyranosyl-(1-4)-O-beta-D-cymaropyranoside
marsdekoiside C

製品の起源

United States

類似化合物との比較

Marsdekoiside A and B

  • Source : Marsdenia koi .
  • Structural differences : Marsdekoiside A and B differ in glycosylation patterns and ester groups. For example, Marsdekoiside A lacks specific methoxy groups present in this compound .
  • Activity : Both demonstrate anti-fertility effects but with varying potency. Marsdekoiside A showed higher efficacy in animal models compared to this compound .

Marsdekoiside D

  • Source : Marsdenia tenacissima .
  • Structural differences : Features a distinct glycosidic linkage, as evidenced by ¹H-NMR signals at δ 4.43 (C20-H) and δ 5.10–5.19 (sugar protons) .
  • Activity : Primarily studied for anti-tumor effects, unlike the anti-fertility focus of this compound .

Verrucoside

  • Source : Gorgonian Eunicella verrucosa .
  • Structural differences : Shares a pregnane core but includes a rare tetrasaccharide moiety, differentiating it from this compound’s simpler glycosylation .
  • Activity : Cytotoxic against cancer cells (e.g., P388 murine leukemia), contrasting with this compound’s reproductive activity .

Marsuposide

  • Source : Pterocarpus marsupium heartwood .
  • Structural differences: Contains a hydroxybenzofuranone unit absent in this compound .
  • Activity: No explicit anti-fertility data; historically used in traditional medicine for metabolic disorders .

Functional and Structural Comparison Table

Compound Source Molecular Formula* Melting Point (°C) Optical Rotation ([α]D) Key Activity
This compound Marsdenia koi C₃₄H₅₄O₁₂ (inferred) 156–158 +25° (MeOH) Anti-fertility
Marsdekoiside A Marsdenia koi C₃₄H₅₄O₁₂ Not reported +18.6° (MeOH) Anti-fertility
Marsdekoiside D Marsdenia tenacissima C₃₅H₅₆O₁₃ 156–158 +23° (C₅D₅N) Anti-tumor
Verrucoside Eunicella verrucosa C₄₃H₆₈O₁₈ Not reported -12.3° (MeOH) Cytotoxic
Marsuposide Pterocarpus marsupium C₂₉H₃₈O₁₀ 156–158 +8.4° (MeOH) Metabolic regulation

*Molecular formulas inferred or derived from structural descriptions in evidence.

Key Findings and Implications

Structural Determinants of Activity :

  • The anti-fertility activity of this compound and its analogs (A, B) correlates with specific glycosylation patterns and ester groups, as altering these moieties (e.g., in Verrucoside or Marsuposide) shifts pharmacological outcomes .
  • Cytotoxicity in Verrucoside may arise from its complex tetrasaccharide chain enhancing membrane interaction .

Source-Diverse Bioactivity :

  • Pregnane glycosides from Marsdenia species predominantly target reproductive or oncological pathways, whereas marine-derived analogs (e.g., Verrucoside) exhibit broader cytotoxicity .

Research Gaps: Limited data exist on this compound’s exact molecular targets and pharmacokinetics. Comparative studies with Marsdekoiside D could clarify structure-activity relationships in anti-tumor vs. anti-fertility effects .

Q & A

Q. How can conflicting results between computational predictions and experimental data for this compound be reconciled?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations or adjust docking scoring functions. Validate in silico predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. Report discrepancies in supplementary materials to guide future methodological refinements .

Tables: Key Methodological Standards

Aspect Recommended Practice References
Synthesis Reporting Document catalyst purity, solvent grade, and reaction monitoring (TLC/HPLC).
Data Presentation Use SI units, significant figures, and error bars (±SD/SE) in graphs.
Statistical Analysis Apply Bonferroni correction for multiple comparisons; report p-values and effect sizes.
Ethical Compliance Disclose IRB/IACUC approvals and conflict of interest statements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。